rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis
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Overview
Description
rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis is a cyclobutane derivative with two carboxylic acid groups, one of which is esterified with methanol
Preparation Methods
The synthesis of rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by esterification and subsequent functional group modifications to achieve the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying cyclobutane derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclobutane-1-carboxylicacid,cis include other cyclobutane derivatives with different substituents. These compounds may have varying degrees of reactivity and biological activity, depending on the nature and position of the substituents.
Properties
IUPAC Name |
(1S,2R)-2-methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(7(10)11)4-3-5(8)6(9)12-2/h5H,3-4H2,1-2H3,(H,10,11)/t5-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDELNTEGUYNS-XNCJUZBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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